3-(1,2,4-Triazol-1-yl)-L-alanine
Overview
Description
Synthesis Analysis
The synthesis of 3-(1,2,4-Triazol-1-yl)-L-alanine derivatives involves various strategies, including the reaction of oxazoline derivatives with 1H-1,2,4-triazole, followed by ring-opening and oxidation processes to yield the desired products (Aouine et al., 2011). Another approach described involves Michael addition of heterocyclic nucleophiles to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester under mild conditions, achieving high yields of heterocyclic β-substituted alanine derivatives (Ferreira et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-(1,2,4-Triazol-1-yl)-L-alanine and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction, which provides insights into the planar, conjugated, and aromatic nature of the imidazol-4-yl-triazole system (Afshar et al., 1987).
Chemical Reactions and Properties
3-(1,2,4-Triazol-1-yl)-L-alanine undergoes various chemical reactions that highlight its reactivity and functional group compatibility. The compound's ability to participate in complex formation, as evidenced in studies with metal ions like copper(II), showcases its potential as a ligand in coordination chemistry (Sargsyan et al., 2023).
Physical Properties Analysis
The physical properties of 3-(1,2,4-Triazol-1-yl)-L-alanine derivatives are characterized by their solvatochromic behaviors, fluorescence properties, and interactions with metal ions, indicating their potential as chemosensors and in biophysical studies of peptides and proteins (Guzow et al., 2005).
Scientific Research Applications
Synthesis of Functionalized Compounds : This compound is utilized in the synthesis of various functionalized compounds containing pyridazine and related moieties, contributing significantly to organic chemistry research (Svete, 2005).
Plant Metabolism : It's a major metabolic product of aminotriazole in bean and tomato plants, playing a role in detoxication and plant recovery from sublethal doses (Massini, 1963).
Anticancer Research : As a part of TioxAla, a novel L-alanyl-based ligand, it shows potential in the synthesis of new platinum complexes with dual action on cancer cells (Riccardi et al., 2019).
Biophysical Studies : Derivatives of this compound are useful in biophysical studies to obtain information about the polarity of the microenvironment (Guzow et al., 2013).
Fluorescent Monosaccharide Sensors : Specific derivatives can distinguish between fructose and glucose in solution by observing different fluorescence intensity changes (Guzow & Jażdżewska, 2012).
Antibacterial Properties : 1,2,4-triazole, part of its structure, inhibits Salmonella typhimurium growth by affecting L-cysteine biosynthesis (Kredich et al., 1975).
Agricultural Fungicide Metabolism : It is an important metabolite of the triazole-based fungicide Myclobutanil in plants (Ikegami et al., 1990).
Biochemical Changes in Blood Serum : Certain derivatives lead to changes in alanine aminotransferase activity in blood serum (Danilchenko, 2017).
Pharmaceutical Applications : Drugs based on 1,2,4-triazole, which include this compound, have shown antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).
Hantzsch Synthesis Applications : It can be synthesized from aspartic acid using hexafluoroacetone as a protective group in a Hantzsch synthesis, demonstrating its versatility in organic synthesis (Burger et al., 1992).
properties
IUPAC Name |
(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044367 | |
Record name | (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Triazol-1-yl)-L-alanine | |
CAS RN |
4819-36-7 | |
Record name | (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901044367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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